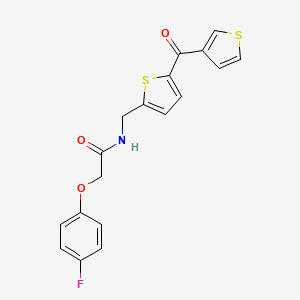

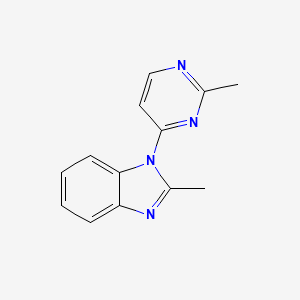

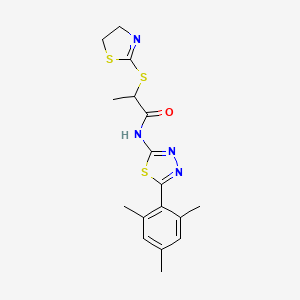

![molecular formula C22H16ClF4NO2 B2544223 2-(2-Chloro-6-fluorobenzyl)-4-({[3-(trifluoromethyl)benzyl]imino}methyl)-1,3-benzenediol CAS No. 341967-52-0](/img/structure/B2544223.png)

2-(2-Chloro-6-fluorobenzyl)-4-({[3-(trifluoromethyl)benzyl]imino}methyl)-1,3-benzenediol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(2-Chloro-6-fluorobenzyl)-4-({[3-(trifluoromethyl)benzyl]imino}methyl)-1,3-benzenediol" is a complex molecule that likely exhibits significant biological activity due to the presence of multiple substituents known to confer various properties to organic compounds. The chloro, fluoro, and trifluoromethyl groups are particularly interesting as they are often used in medicinal chemistry to modulate the physical, chemical, and biological properties of molecules.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can be intricate, as demonstrated by the preparation of related compounds. For instance, the synthesis of 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones with chloro and fluoro substituents has been shown to yield compounds with potent activity against HIV-1, with the synthesis involving multiple steps including cyclization and stereoselective processes . Similarly, the synthesis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its derivatives involves several steps, including N-alkylation and cyclization, confirmed by spectroscopic methods and X-ray crystallography . These methods could be relevant to the synthesis of the compound , although the specific synthetic route would need to be developed considering the unique structure of the target molecule.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is often characterized by spectroscopic methods such as NMR and mass spectrometry, as well as X-ray crystallography. For example, the crystal structure analysis of related compounds has revealed the presence of intramolecular hydrogen bonding and supramolecular interactions, which are crucial for the stability and reactivity of the molecules . These techniques would be essential in determining the molecular structure of "2-(2-Chloro-6-fluorobenzyl)-4-({[3-(trifluoromethyl)benzyl]imino}methyl)-1,3-benzenediol" and understanding its potential binding modes in biological systems.

Chemical Reactions Analysis

The presence of fluorine atoms in aromatic compounds can significantly affect their reactivity. For instance, the introduction of fluorine into benzimidazole derivatives has been achieved through the use of fluorinating reagents, with the reactivity being influenced by the nature of the substituents . The chemical reactions involving the compound of interest would likely be influenced by the electron-withdrawing effects of the fluorine and chloro substituents, which could affect its reactivity in biological systems or synthetic transformations.

Physical and Chemical Properties Analysis

Fluorinated compounds often exhibit unique physical and chemical properties, such as increased lipophilicity, stability, and bioavailability. The physical data, including NMR chemical shifts, provide insights into the electronic environment of the molecule . The cytotoxic properties of fluorinated benzothiazoles have been studied, showing potent activity in certain cell lines, which suggests that the compound may also possess significant biological activity . The synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole and the study of its reaction conditions further illustrate the importance of optimizing synthesis parameters to achieve high yields and desired properties .

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Characterization

- Fluorinated benzyl derivatives, including those similar to 2-(2-Chloro-6-fluorobenzyl)-4-({[3-(trifluoromethyl)benzyl]imino}methyl)-1,3-benzenediol, have been synthesized and characterized, indicating their potential in various chemical applications. For example, Hida et al. (1995) synthesized new 2-(α-fluorobenzyl)benzimidazole derivatives, emphasizing the impact of fluorine atoms on the properties of these compounds (Hida, Beney, Robert, & Luu-Duc, 1995).

2. Potential in Non-Linear Optical (NLO) Devices

- Studies like that of Manikandan et al. (2019) have explored the use of fluorobenzyl derivatives in non-linear optical materials. Their findings suggest these compounds could be promising for NLO applications due to significant molecular hyperpolarizabilities (Manikandan, Perumal, & Jayamoorthy, 2019).

3. Antiviral and Anticancer Properties

- Compounds structurally related to 2-(2-Chloro-6-fluorobenzyl)-4-({[3-(trifluoromethyl)benzyl]imino}methyl)-1,3-benzenediol have shown promising antiviral and anticancer properties. Kelley et al. (1990) synthesized a series of 6-(3-fluoroanilino)-9-(substituted-benzyl)-2-trifluoromethylpurines, showing activity against rhinovirus (Kelley, Linn, Davis, & Selway, 1990). Additionally, Shinkre et al. (2008) investigated the antiproliferative activity of substituted benzyl analogs of marine alkaloid on cancer cell lines, highlighting the therapeutic potential of these compounds (Shinkre, Raisch, Fan, & Velu, 2008).

4. Role in HIV-1 Inhibition

- Research by Rotili et al. (2014) compared the effects of 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones with their difluorobenzyl counterparts in HIV-1 infected cells and HIV-1 reverse transcriptase assays. Their results showed significant inhibitory activity against HIV-1, demonstrating the potential of such compounds in antiviral therapy (Rotili et al., 2014).

5. Application in Crystal Structure Analysis

- Fluoro-functionalized imines, including those structurally related to 2-(2-Chloro-6-fluorobenzyl)-4-({[3-(trifluoromethyl)benzyl]imino}methyl)-1,3-benzenediol, have been synthesized and analyzed for their crystal structures. Ashfaq et al. (2022) conducted a study focusing on halo-functionalized crystalline Schiff base compounds, providing insights into their molecular and crystalline structures and potential applications (Ashfaq et al., 2022).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(2-chloro-6-fluorophenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyliminomethyl]benzene-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClF4NO2/c23-18-5-2-6-19(24)16(18)10-17-20(29)8-7-14(21(17)30)12-28-11-13-3-1-4-15(9-13)22(25,26)27/h1-9,12,29-30H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZGXXRVQBIAOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN=CC2=C(C(=C(C=C2)O)CC3=C(C=CC=C3Cl)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClF4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

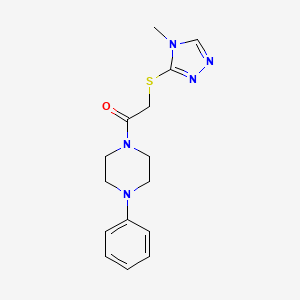

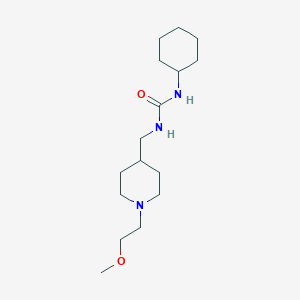

![2-[2-(4-Fluorophenyl)hydrazono]-3-oxo-3-(4-pyridinyl)propanal](/img/structure/B2544140.png)

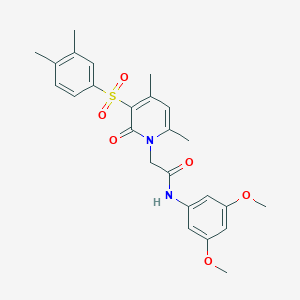

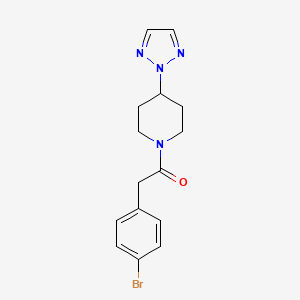

![Methyl 2-{4-hydroxy-2-oxo-1-[4-(trifluoromethoxy)benzyl]-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B2544143.png)

![2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetohydrazide](/img/structure/B2544156.png)

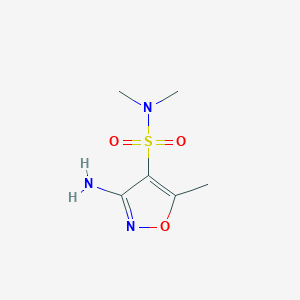

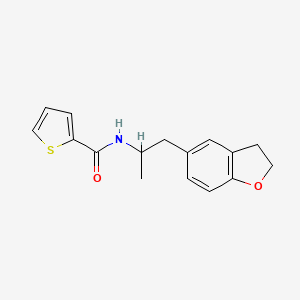

![(E)-N-[3-(4-Chloro-2-methylphenoxy)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2544160.png)